molecular formula C15H12F3NO2S B2903276 Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone CAS No. 2034471-45-7

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

Cat. No.: B2903276
CAS No.: 2034471-45-7
M. Wt: 327.32
InChI Key: MTYJACFNTNDGIG-UHFFFAOYSA-N
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Description

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a thiazolidine ring, and a trifluoromethyl-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone typically involves multi-step reactions. One common method includes the condensation of furan-3-carboxaldehyde with 2-(4-(trifluoromethyl)phenyl)thiazolidine-3-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2-thione derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted furan and thiazolidine derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone
  • Furan-3-yl(2-(4-methylphenyl)thiazolidin-3-yl)methanone
  • Furan-3-yl(2-(4-chlorophenyl)thiazolidin-3-yl)methanone

Uniqueness

Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The trifluoromethyl group increases the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

furan-3-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2S/c16-15(17,18)12-3-1-10(2-4-12)14-19(6-8-22-14)13(20)11-5-7-21-9-11/h1-5,7,9,14H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYJACFNTNDGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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